

Spectroscopic Profile of 2-Chloro-3,5-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3,5-difluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloro-3,5-difluorophenol** (CAS No: 206986-81-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

While public databases confirm the existence of spectroscopic data for **2-Chloro-3,5-difluorophenol**, specific experimental peak values are not readily available.^{[1][2]} The following tables provide expected ranges and assignments based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

Expected Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 5.0 - 7.0	Broad Singlet	Phenolic Hydroxyl (-OH)
~ 6.5 - 7.5	Multiplet	Aromatic Protons (H-4, H-6)

Note: The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

^{13}C NMR (Carbon NMR)

Expected Chemical Shift (δ) ppm	Assignment	Expected Multiplicity (due to C-F coupling)
~ 155 - 165	C-F (C-3, C-5)	Doublet
~ 145 - 155	C-OH (C-1)	Singlet or small doublet
~ 115 - 125	C-Cl (C-2)	Singlet or small doublet
~ 100 - 110	C-H (C-4, C-6)	Doublet

Note: The carbon atoms bonded to fluorine will show characteristic splitting. The exact chemical shifts are influenced by the combined electronic effects of the chloro, fluoro, and hydroxyl substituents.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3200 - 3600	Strong, Broad	O-H Stretch (hydrogen-bonded)
~ 3000 - 3100	Medium	Aromatic C-H Stretch
~ 1580 - 1620	Medium-Strong	Aromatic C=C Ring Stretch
~ 1450 - 1500	Medium-Strong	Aromatic C=C Ring Stretch
~ 1200 - 1300	Strong	C-O Stretch (Phenolic)
~ 1100 - 1200	Strong	C-F Stretch
~ 700 - 800	Strong	C-Cl Stretch
~ 800 - 900	Strong	C-H Out-of-plane Bending

Table 3: Mass Spectrometry (MS) Data

The molecular formula of **2-Chloro-3,5-difluorophenol** is C₆H₃ClF₂O.

m/z (mass-to-charge ratio)	Interpretation
164/166	Molecular ion peak [M] ⁺ , showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
136/138	Loss of CO, a common fragmentation for phenols.
101	Loss of HCl from the [M-CO] ⁺ fragment.

Note: The exact mass of the monoisotopic molecular ion is 163.9840487 Da.^[2] The fragmentation pattern will be influenced by the stability of the resulting ions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Chloro-3,5-difluorophenol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).
- Transfer the solution to a 5 mm NMR tube, ensuring the filling height is adequate for the spectrometer used.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
 - A relaxation delay of 1-5 seconds is used between pulses.
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.
- Identify the peak positions for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR setup.
- Place a small amount of the solid **2-Chloro-3,5-difluorophenol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Scan range: Typically 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) for separation from any impurities.

Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer, often coupled with a GC (GC-MS).
- Ionization Mode: Electron Ionization (EI) is a common technique for this type of molecule.
- Parameters:
 - Electron Energy: Typically 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

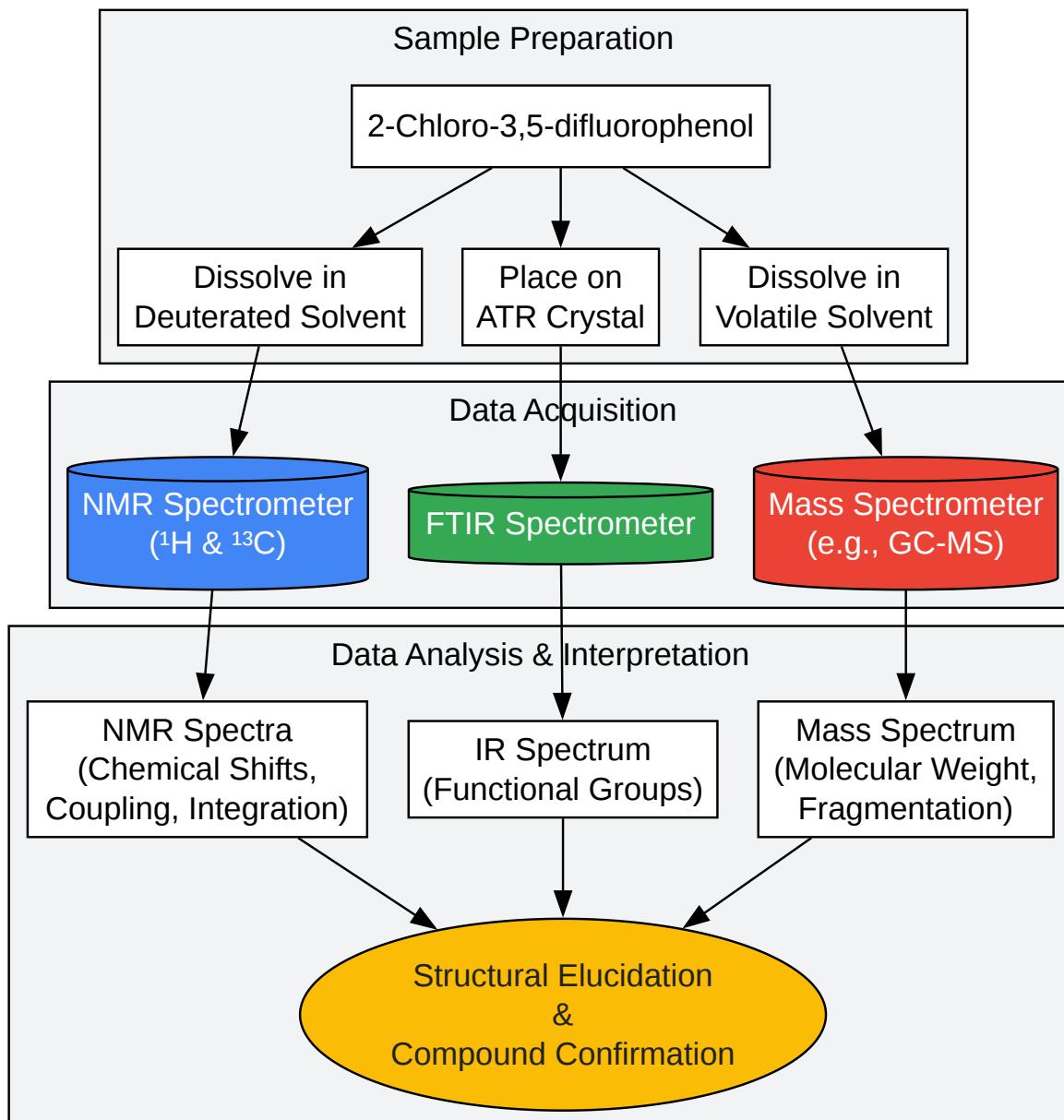
Data Processing:

- The software generates a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).
- Identify the molecular ion peak and any characteristic isotopic patterns.
- Analyze the major fragment ions to deduce the structure and fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-3,5-difluorophenol**.

Workflow for Spectroscopic Analysis of 2-Chloro-3,5-difluorophenol



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Caption: Spectroscopic analysis workflow.

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References

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- 2. 2-Chloro-3,5-difluorophenol | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3,5-difluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300040#spectroscopic-data-for-2-chloro-3-5-difluorophenol-nmr-ir-ms]

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